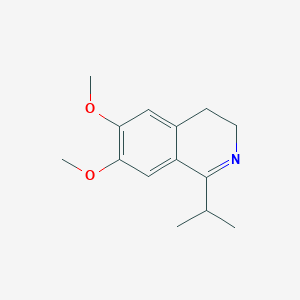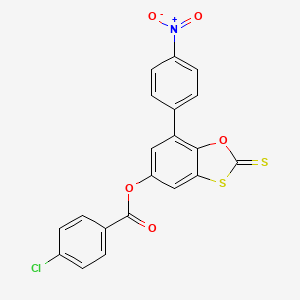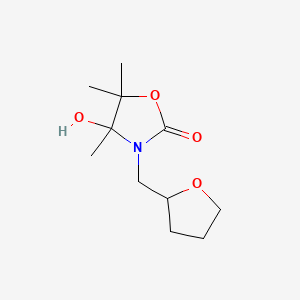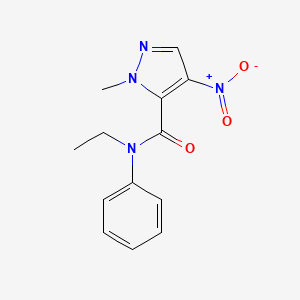![molecular formula C15H15N3S B11102397 4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11102397.png)
4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-amino-3-cyanopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups
Mechanism of Action
The mechanism of action of 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the thioxo group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(dimethylamino)phenyl]methanethione: Similar structure with two dimethylamino groups and a thioxo group.
4-(Dimethylamino)phenyl acrylate: Contains a dimethylamino group and an acrylate moiety.
4-(Dimethylamino)phenylazo benzoic acid: Features a dimethylamino group and an azo linkage .
Uniqueness
4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its combination of a dimethylamino group, a thioxo group, and a pyridinecarbonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3S/c1-10-8-13(14(9-16)15(19)17-10)11-4-6-12(7-5-11)18(2)3/h4-8H,1-3H3,(H,17,19) |
InChI Key |
ALFMCVWRNFZMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11102338.png)
![N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide](/img/structure/B11102345.png)
![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)

![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)
